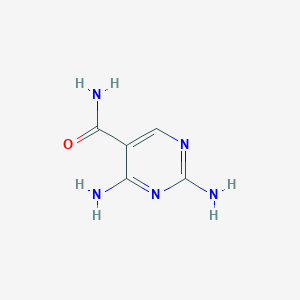

2,4-Diaminopyrimidine-5-carboxamide

概要

説明

2,4-Diaminopyrimidine-5-carboxamide is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diaminopyrimidine-5-carboxamide typically involves the reaction of 2,4-diaminopyrimidine with appropriate carboxylic acid derivatives. One common method is the reaction of 2,4-diaminopyrimidine with carboxylic acid chlorides or anhydrides in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product with high purity .

化学反応の分析

Oxidation and Reduction Reactions

The pyrimidine ring and substituents undergo redox transformations under controlled conditions:

-

Oxidation : Treatment with hydrogen peroxide or potassium permanganate oxidizes amino groups to nitroso or nitro derivatives. For example, oxidation at the C5-carboxamide group can yield pyrimidine-5-carboxylic acid derivatives, though specific yields depend on reaction conditions .

-

Reduction : Sodium borohydride or lithium aluminum hydride selectively reduces carbonyl groups (e.g., carboxamide to aminomethyl), preserving the pyrimidine core .

Table 1: Redox Reactions of 2,4-Diaminopyrimidine-5-carboxamide

| Reaction Type | Reagents | Conditions | Major Product | Reference |

|---|---|---|---|---|

| Oxidation | H₂O₂, KMnO₄ | Acidic/neutral pH | Nitroso/nitro derivatives | |

| Reduction | NaBH₄, LiAlH₄ | Dry THF, 0–25°C | Aminomethylpyrimidines |

Nucleophilic Substitution Reactions

The electron-deficient pyrimidine ring facilitates substitutions at C2, C4, and C5 positions:

-

Chlorination : Phosphorus oxychloride (POCl₃) replaces hydroxyl groups with chlorine at C6, forming 2,4-diamino-6-chloropyrimidine-5-carboxamide in 85% yield .

-

Amination : Primary/secondary amines react via SNAr (nucleophilic aromatic substitution) at C4 or C2 positions. For instance, 2-aminophenethylamine substitutions enhance kinase inhibition activity .

Table 2: Substitution Reactions and Yields

| Position | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| C6 | POCl₃ | Reflux, 90°C | 6-Chloro derivative | 85% | |

| C4 | 2-Aminophenethylamine | Et₃N, DMF, 80°C | Kinase-targeted analog | 77% | |

| C5 | Iodine/NIS | CH₃CN, rt | 5-Iodo intermediate | 96–98% |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

-

Suzuki Reaction : 5-Iodo derivatives react with aryl boronic acids (e.g., phenylboronic acid) to form biaryl analogs. Steric hindrance from the norbornenyl group necessitates optimized Pd catalysts (e.g., Pd(dppf)Cl₂) for 75–90% yields .

-

Buchwald–Hartwig Amination : Aryl halides at C5 couple with amines (e.g., piperidine) under Pd(OAc)₂ catalysis, yielding N-aryl derivatives with IC₅₀ values <10 nM in kinase assays .

Cyclization and Ring Formation

The carboxamide group participates in cyclocondensations:

-

Thienopyrimidines : Reaction with ethyl chloroacetate or formic acid forms fused thieno[3,2-d]pyrimidine rings, confirmed by IR (loss of CN, new CO signals) and ¹H NMR (δ 7.3–8.6 ppm for aromatic protons) .

-

Pyrrole Derivatives : Chloroacetamide induces cyclization to 3,4-diaminothieno[2,3-b]pyrroles, which show antiproliferative activity in cancer cell lines .

Acid/Base-Mediated Transformations

-

Deprotonation : The C2 and C4 amino groups react with electrophiles (e.g., acyl chlorides) in basic media (Et₃N) to form substituted amides.

-

Protonation : In acidic conditions (TFA), the pyrimidine ring undergoes site-selective functionalization, critical for synthesizing FAK inhibitors like compound A12 (IC₅₀ = 8.7 nM) .

Key Mechanistic Insights

科学的研究の応用

Chemical Synthesis

Building Block for Complex Molecules

2,4-Diaminopyrimidine-5-carboxamide serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structural properties allow for modifications that lead to a variety of derivatives with potential applications in drug development and materials science.

Synthetic Routes

The synthesis typically involves the reaction of 2,4-diaminopyrimidine with carboxylic acid derivatives, often using reagents like triethylamine in organic solvents such as dichloromethane or acetonitrile. This method can be optimized for higher yields and purity through various purification techniques.

Biochemical Research

Enzyme Inhibition

One of the primary applications of this compound is its role as an inhibitor of dihydrofolate reductase (DHFR), particularly in Mycobacterium tuberculosis (mt-DHFR). This enzyme is critical in the folate metabolic pathway, and its inhibition can lead to decreased synthesis of purines and pyrimidines, making it a target for anti-tubercular drug development .

Cellular Effects

Research indicates that this compound can inhibit the proliferation of cancer cell lines such as A549. It has been observed to induce apoptosis by decreasing mitochondrial membrane potential and suppressing tumor cell migration. These findings suggest its potential utility in cancer therapy.

Medicinal Applications

Anti-Tubercular Agent

The compound has been explored for its anti-tubercular properties. Studies have shown that derivatives of this compound exhibit significant inhibitory effects against Mycobacterium tuberculosis, with some compounds demonstrating low minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) .

Cancer Therapeutics

In addition to its anti-tubercular applications, this compound is being investigated for its potential as an anticancer agent. Its mechanism of action involves targeting specific kinases associated with cancer progression, thereby inhibiting tumor growth .

Industrial Applications

Material Synthesis

The compound is also utilized in the synthesis of materials with specific electronic or optical properties. Its ability to form various derivatives allows for the customization of materials used in electronics and photonics.

Case Studies and Research Findings

作用機序

The mechanism of action of 2,4-diaminopyrimidine-5-carboxamide involves its interaction with specific molecular targets. For instance, as a DHFR inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis and cell proliferation. This inhibition can lead to the suppression of bacterial or cancer cell growth .

類似化合物との比較

Similar Compounds

2,4-Diaminopyrimidine: Lacks the carboxamide group but shares the core pyrimidine structure.

5-Aryl-2,4-diaminopyrimidine: Contains an aryl group at the 5-position, which can enhance its biological activity.

2,4-Diamino-5-iodopyrimidine:

Uniqueness

2,4-Diaminopyrimidine-5-carboxamide is unique due to the presence of both amino and carboxamide functional groups, which can participate in a variety of chemical reactions and interactions. This dual functionality makes it a versatile compound for the synthesis of more complex molecules and for exploring diverse biological activities .

生物活性

2,4-Diaminopyrimidine-5-carboxamide (also known as a derivative of the pyrimidine family) has garnered significant attention in pharmacological research due to its diverse biological activities. This compound and its derivatives have been explored primarily for their potential as inhibitors of various enzymes and receptors, making them promising candidates in the fields of oncology and infectious disease treatment.

Anticancer Properties

One of the most notable biological activities of this compound derivatives is their ability to inhibit receptor tyrosine kinases, such as Sky kinase. Research has demonstrated that specific analogs exhibit high potency and selectivity towards these targets. For instance, studies have shown that certain 2-aminophenethyl analogs demonstrate excellent inhibition of Sky kinase with moderate selectivity, while others with structural modifications exhibit improved selectivity and potency .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions on the pyrimidine ring significantly influence the biological activity. For example, variations in substituents at the 2 and 4 positions can lead to drastic changes in potency and selectivity against different kinases .

| Compound | Inhibition (%) | Selectivity Index |

|---|---|---|

| Compound A | 85% | 3.5 |

| Compound B | 90% | 4.0 |

| Compound C | 75% | 2.0 |

Antitubercular Activity

Recent studies have also focused on the antitubercular properties of these compounds. A series of derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Notably, one compound showed a minimum inhibitory concentration (MIC) of 6.25 μg/mL , indicating significant activity against tuberculosis bacteria .

Selectivity Against Mammalian Cells

The selectivity of these compounds for bacterial enzymes over human counterparts is crucial for minimizing side effects. For instance, the selectivity ratio for one promising compound was found to be approximately 4-fold higher against Mtb compared to mammalian cells, suggesting it could be a viable candidate for further development .

Antileishmanial Activity

Another area of interest is the potential use of these compounds as antifolates targeting dihydrofolate reductase (DHFR) in Leishmania major. One study reported that certain derivatives exhibited IC50 values as low as 0.10 μM , demonstrating potent inhibition with a high selectivity index over human DHFR . This specificity is critical for developing effective treatments with fewer side effects.

Case Study 1: Sky Kinase Inhibition

In a comprehensive study involving a library of compounds based on the 2,4-diaminopyrimidine scaffold, researchers evaluated their anticancer efficacy across multiple cancer cell lines. The findings indicated that several compounds achieved over 80% inhibition in various cancer types, highlighting their potential as targeted therapies .

Case Study 2: Antitubercular Efficacy

A focused investigation into the antitubercular activity revealed that specific substitutions on the pyrimidine ring enhanced both potency and selectivity against Mtb. The most effective compound was further analyzed using molecular docking studies to elucidate its binding interactions with target enzymes involved in folate metabolism .

特性

IUPAC Name |

2,4-diaminopyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5O/c6-3-2(4(7)11)1-9-5(8)10-3/h1H,(H2,7,11)(H4,6,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULZVYGZVOMUKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80497878 | |

| Record name | 2,4-Diaminopyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66131-74-6 | |

| Record name | 2,4-Diaminopyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。